Tetrakis(2-ethylbutoxy)silane
Description
Significance and Research Trajectories
The significance of tetrakis(2-ethylbutoxy)silane in advanced chemical research stems from its role as a precursor and a cross-linking agent in the synthesis of various materials. ontosight.ai Its unique molecular structure allows for the formation of polysiloxane networks with desirable properties.
Current research is actively exploring its applications in several key areas:
Specialty Polymers and Coatings: The controlled hydrolysis and condensation of this compound make it a valuable component in the formulation of specialty polymers and hydrophobic coatings. The branched structure contributes to improved thermal stability in materials like aerospace-grade sealants.
Nanotechnology: Researchers are investigating its use as a silica (B1680970) precursor for creating mesoporous materials, which have applications in catalysis and separation technologies. mdpi.com
Advanced Polymer Composites: The compound plays a role in the development of advanced polymer composites, particularly for use in electronics. zmsilane.com
Material Modification: Like other functional silanes, it can be used to modify surfaces, enhancing adhesion between organic and inorganic materials. mdpi.comzmsilane.com This is crucial in the production of durable composites and coatings. zmsilane.comresearcher.life
Future research trends point towards the development of hybrid silanes with multiple functional groups to further enhance material properties and the creation of more sustainable formulations. zmsilane.com
Historical Context of Silane (B1218182) Chemistry Relevant to this compound
The development of this compound is rooted in the broader history of silane chemistry. The synthesis of tetraalkoxysilanes, the class of compounds to which it belongs, has been a subject of study for an extended period.
A significant milestone in the production of tetraalkoxysilanes was the development of methods to directly react silica with alcohol. aist.go.jp Historically, the synthesis often involved the use of metallic silicon, a process that is energy-intensive. aist.go.jp Research has focused on developing more efficient and cost-effective manufacturing processes that avoid the use of metallic silicon. aist.go.jp
The first synthesis of this compound occurred in the mid-20th century through the alcoholysis of silicon tetrachloride with 2-ethylbutanol. By the 1970s, its favorable properties, such as stability and compatibility with organic polymers, led to its commercialization in specialty silicones for the automotive and construction industries. The early 2000s saw its expansion into nanotechnology.
The study of organofunctional silanes has been driven by their ability to act as a bridge between inorganic and organic materials, a property that this compound effectively utilizes. mdpi.comzmsilane.com This has led to their widespread use in improving the performance and durability of a vast array of industrial products. zmsilane.com
Compound Data
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H52O4Si |
| Molecular Weight | 432.73 g/mol |
| Boiling Point | 166-171 °C at 2 mmHg |
| Density | 0.892 g/mL at 25 °C |
| Flash Point | 116 °C |
| Melting Point | -50 °C |
| Refractive Index | 1.4302 at 20 °C |
| Hydrolytic Sensitivity | Reacts slowly with moisture |
Sources: lookchem.comgelest.com
Comparison with Other Silanes
| Compound | Molecular Formula | Key Structural Feature | Primary Application Area |
| This compound | C24H52O4Si | Branched 2-ethylbutoxy groups | Specialty polymers, coatings |
| Tetraethoxysilane (TEOS) | C8H20O4Si | Linear ethoxy groups | Sol-gel precursors, silica coatings |
| Tetrakis(2-ethylhexoxy)silane | C32H68O4Si | Longer, branched 2-ethylhexoxy chains | Increased hydrophobicity |
Source:
Structure
2D Structure
Properties
IUPAC Name |
tetrakis(2-ethylbutyl) silicate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O4Si/c1-9-21(10-2)17-25-29(26-18-22(11-3)12-4,27-19-23(13-5)14-6)28-20-24(15-7)16-8/h21-24H,9-20H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQWONXMUXCEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052535 | |
| Record name | Tetrakis(2-ethylbutyl) orthosilicate | |
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Molecular Weight |
432.8 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetrakis(2-ethylbutyl) orthosilicate | |
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CAS No. |
78-13-7 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester | |
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| Record name | Tetrakis(2-ethylbutoxy)silane | |
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| Record name | Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester | |
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| Record name | Tetrakis(2-ethylbutyl) orthosilicate | |
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| Record name | Tetrakis(2-ethylbutyl) orthosilicate | |
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Synthetic Methodologies for Tetrakis 2 Ethylbutoxy Silane
Direct Alkoxylation Routes
The most fundamental and historically significant method for synthesizing Tetrakis(2-ethylbutoxy)silane is through the direct alcoholysis of a silicon halide with 2-ethylbutanol. This process involves the reaction of a central silicon atom source, typically silicon tetrachloride (SiCl₄), with four equivalents of the corresponding alcohol. The general reaction was first described by Von Ebelman in the 19th century for the synthesis of tetraethoxysilane and remains a principal pathway for tetra-alkoxysilanes. google.com
The core reaction proceeds as follows: SiCl₄ + 4 CH₃CH₂CH(CH₂CH₃)CH₂OH → Si(OCH₂CH(CH₂CH₃)CH₂CH₃)₄ + 4 HCl
A critical challenge in this synthesis is the management of the hydrogen chloride (HCl) gas produced as a byproduct. The presence of HCl can lead to undesirable side reactions and complicates the purification process.
Base-Catalyzed Approaches
To address the issue of HCl generation, base-catalyzed or, more accurately, base-mediated approaches are commonly employed. In this variation of direct alkoxylation, a base is added to the reaction mixture to act as an acid scavenger.
Hydrosilylation Strategies Involving Hydride-Terminated Silanes
While direct alkoxylation is a method to synthesize this compound, hydrosilylation strategies represent a primary class of reactions where this compound is used as a key reagent. Specifically, it functions as a crosslinking agent in reactions with hydride-terminated silanes or siloxanes. acs.orgrsc.org This process, known as the Piers-Rubinsztajn (PR) reaction, is a dehydrocoupling reaction between a Si-H bond and a Si-OR bond (alkoxysilane). rsc.org
The reaction is not a route to produce this compound itself but is a major synthetic application for creating complex polymer networks, such as polysiloxane-based elastomers. acs.orgrsc.org The versatility of hydrosilylation chemistry allows for the creation of diverse polymer structures. acs.orgrsc.org
Solvent-Free Synthetic Paradigms Utilizing Lewis Acid Catalysis
The Piers-Rubinsztajn (PR) reaction is a prominent example of a modern, solvent-free synthetic method that relies on Lewis acid catalysis. rsc.org This reaction is highly efficient for forming siloxane bonds at room temperature without the need for transition metal catalysts. rsc.org
In this paradigm, a Lewis acid, typically tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), catalyzes the reaction between a hydride-terminated siloxane (e.g., polydimethylsiloxane) and a tetrafunctional alkoxysilane crosslinker like this compound. acs.orgrsc.org The reaction proceeds efficiently under solvent-free, ambient conditions, which is advantageous for reducing waste and avoiding complications related to solvent swelling in the resulting polymer network. rsc.org The by-product of this specific crosslinking reaction is a gaseous alkane, which distinguishes it from the HCl produced in direct alkoxylation. rsc.org
Comparative Analysis of Synthetic Pathways and Efficiency
The efficiency and suitability of a synthetic pathway for this compound or its application depend on the desired outcome, whether it is the pure compound itself or a crosslinked polymer network.
Direct Alkoxylation is the primary route for producing the compound. Its efficiency is contingent on the effective removal of the HCl byproduct, which can be achieved using a base like pyridine. This method can yield a high-purity product after distillation. oregonstate.edu
The Piers-Rubinsztajn (PR) reaction , while not a synthesis of this compound, is an efficient method for its use in polymer synthesis. Its solvent-free nature and use of a powerful Lewis acid catalyst make it a clean and effective method for creating silicone elastomers. rsc.org
The reactivity of this compound is significantly influenced by its structure. The branched 2-ethylbutoxy groups create steric hindrance around the central silicon atom. This steric bulk reduces the rate of reaction, such as hydrolysis, compared to linear alkoxysilanes like tetraethoxysilane (TEOS) or even tetrabutoxysilane (TBOS). oregonstate.edu For instance, the abiotic hydrolysis rate of this compound is approximately an order of magnitude lower than that of TBOS under similar conditions. oregonstate.edu This lower reactivity can be beneficial for controlling reaction kinetics in applications like the formation of polymer networks.
Below is a comparative table of the primary synthetic contexts discussed.
Table 1: Comparative Analysis of Synthetic Methodologies
| Feature | Direct Alkoxylation (Base-Mediated) | Piers-Rubinsztajn Reaction |
|---|---|---|
| Objective | Synthesis of this compound | Crosslinking of polymers using this compound |
| Starting Materials | Silicon tetrachloride, 2-Ethylbutanol | Hydride-terminated siloxane, this compound |
| Catalyst/Reagent | Pyridine (or other base) | Lewis Acid (e.g., B(C₆F₅)₃) |
| Byproduct | Hydrogen Chloride (HCl) | Alkane gas |
| Conditions | Typically in a solvent (e.g., benzene) | Solvent-free, ambient temperature |
| Key Advantage | Direct route to the pure compound | High efficiency for polymer network formation, no metal catalyst |
| Noted Yield | ~95% after purification oregonstate.edu | High conversion for crosslinking rsc.org |
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₂₄H₅₂O₄Si | Target compound of synthesis; crosslinker |
| Silicon Tetrachloride | SiCl₄ | Starting material for direct alkoxylation oregonstate.edu |
| 2-Ethylbutanol | C₆H₁₄O | Alcohol reactant for direct alkoxylation oregonstate.edu |
| Pyridine | C₅H₅N | Base/Acid scavenger in direct alkoxylation oregonstate.edu |
| Hydrogen Chloride | HCl | Byproduct of direct alkoxylation from SiCl₄ google.com |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | Lewis acid catalyst for Piers-Rubinsztajn reaction rsc.org |
| Polydimethylsiloxane (hydride-terminated) | (C₂H₇Si)n H- | Reactant in Piers-Rubinsztajn reaction acs.org |
| Tetraethoxysilane (TEOS) | C₈H₂₀O₄Si | Comparative linear alkoxysilane with higher reactivity |
Reaction Mechanisms and Chemical Transformations of Tetrakis 2 Ethylbutoxy Silane
Hydrolytic Stability and Hydrolysis Kinetics
The hydrolytic stability of Tetrakis(2-ethylbutoxy)silane is a critical aspect of its chemical profile, dictating its persistence and transformation in the presence of water. The process involves the cleavage of its silicon-oxygen bonds, a reaction significantly influenced by environmental conditions and the compound's molecular structure.
Abiotic Hydrolysis Pathways and Rates
Under abiotic conditions, this compound undergoes hydrolysis, a process that occurs without biological mediation. acs.orgclu-in.orgoregonstate.edu The reaction proceeds slowly, a characteristic attributed to the significant steric hindrance provided by the branched 2-ethylbutoxy groups surrounding the central silicon atom. oregonstate.edudtic.milgoogle.com This bulky structure impedes the approach of water molecules to the reactive silicon center. oregonstate.edu
The rate of this abiotic hydrolysis is notably slower than that of its linear counterparts, such as tetrabutoxysilane (TBOS). dtic.mil Research conducted at a pH of 7 and a temperature of 30°C, with an initial concentration of 28 μmol/L, determined the hydrolysis rate of this compound to be approximately 0.048 μmol/L/day. acs.orgoregonstate.edudissertation.com This is roughly an order of magnitude slower than the rate observed for TBOS under similar conditions. oregonstate.edudtic.mil The rate of hydrolysis has been observed to increase with higher concentrations of the compound, particularly at levels above its solubility limit. acs.orgclu-in.orgoregonstate.edugoogle.com Interestingly, the reaction shows little dependence on temperature within the range of 15 to 30°C. oregonstate.edugoogle.com
| Compound | Structure of Alkoxy Group | Hydrolysis Rate (μmol/L/day) | Reference |
|---|---|---|---|
| This compound | Branched | 0.048 | acs.orgoregonstate.edudissertation.com |
| Tetrabutoxysilane (TBOS) | Linear | 0.32 | acs.orgoregonstate.edu |
Catalysis in Hydrolysis Reactions (Acid- and Base-Catalyzed)
The hydrolysis of alkoxysilanes is generally subject to catalysis by both acids and bases. acs.orgclu-in.orgoregonstate.edu In an acidic medium, the reaction mechanism involves the protonation of an alkoxy group, which makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. mdpi.comunm.edu Conversely, in a basic medium, the reaction proceeds via the direct attack of a nucleophilic hydroxyl anion on the silicon atom. mdpi.comunm.edu
While this catalytic effect is pronounced for less sterically hindered silanes like TBOS, this compound exhibits unique behavior. oregonstate.edu Due to the significant steric hindrance from its branched alkyl groups, its hydrolysis rate is not substantially affected by changes in pH within the range of 5 to 9. oregonstate.edugoogle.com This suggests that the steric shielding of the silicon center is a dominant factor in its reaction kinetics, overriding the typical acceleration seen with acid or base catalysts in other alkoxysilanes. oregonstate.edugoogle.com
Formation of 2-Ethylbutanol and Silicic Acid as Hydrolysis Products
The complete abiotic hydrolysis of this compound yields two primary products: 2-ethylbutanol and silicic acid (Si(OH)₄). acs.orgclu-in.orgoregonstate.eduoregonstate.edudissertation.com This transformation involves the cleavage of all four Si-O-C bonds, with a water molecule reacting at each site. The 2-ethylbutoxy groups are released as the corresponding alcohol, 2-ethylbutanol, while the central silicon atom becomes fully hydroxylated to form silicic acid. acs.orgoregonstate.edugoogle.comresearchgate.net
Condensation Reactions and Siloxane Network Formation
Following hydrolysis, the resulting silanol (B1196071) groups (Si-OH) are reactive and can participate in condensation reactions. These reactions involve the formation of siloxane bonds (Si-O-Si), leading to the creation of larger oligomers and, ultimately, three-dimensional polysiloxane networks.
Piers-Rubinsztajn Reaction Dynamics with Hydride-Terminated Siloxanes
This compound can be used as a crosslinking agent to form polysiloxane networks through the Piers-Rubinsztajn reaction. rsc.org This reaction involves the Lewis acid-catalyzed coupling of an alkoxysilane with a hydride-terminated siloxane (containing Si-H bonds). mcmaster.ca A common catalyst for this process is tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.com The reaction produces a stable siloxane bond and a volatile alkane byproduct. mcmaster.camdpi.com
However, the steric bulk of the 2-ethylbutoxy groups in this compound has a profound impact on the dynamics of this reaction. rsc.org In studies comparing various tetraalkoxysilane crosslinkers, this compound proved to be an ineffective crosslinker under ambient, solvent-free conditions. rsc.orgrsc.org While less bulky crosslinkers like tetraethoxysilane and tetra-n-butoxysilane successfully formed elastomeric networks, the reaction with this compound resulted in only partial curing, with the material remaining in a liquid state. rsc.org This failure to form a cohesive network is a direct consequence of the steric hindrance preventing the necessary bond formations between the crosslinker and the siloxane polymers. rsc.org
Influence of Alkyl Group Branching on Condensation Kinetics and Product Properties
The branching of the alkyl group is a determining factor in the kinetics of both hydrolysis and subsequent condensation reactions, which in turn dictates the properties of the final material. mdpi.comrsc.org
For this compound, the branched structure of the 2-ethylbutoxy group significantly retards the rate of reaction compared to linear alkoxysilanes. oregonstate.edugoogle.com This steric effect is the primary reason for its slow hydrolysis rate. oregonstate.edudtic.mil It also dominates the kinetics of network formation, as seen in the Piers-Rubinsztajn reaction. rsc.org The inability of the bulky crosslinker to react effectively prevents the formation of a dense, crosslinked polymer network, resulting in a liquid or poorly cured material rather than a solid elastomer. rsc.org This contrasts sharply with linear or less-branched alkoxysilanes, which can react more readily to form robust materials. rsc.orgrsc.org Therefore, the branching of the alkyl group directly influences the condensation kinetics and, consequently, the mechanical and morphological properties of the potential product. rsc.orgrsc.org
| Crosslinker | Alkyl Group Structure | Reaction Outcome | Reference |
|---|---|---|---|
| Tetraethoxysilane | Linear (Ethyl) | Elastomer formation (with foaming) | rsc.org |
| Tetra-n-butoxysilane | Linear (n-Butyl) | Elastomer formation | rsc.org |
| This compound | Branched (2-Ethylbutyl) | Partial cure, remained liquid | rsc.org |
Byproduct Formation (Alkane) in Condensation Processes
A notable condensation process involving this compound is the Piers-Rubinsztajn (PR) reaction, which is utilized for forming polysiloxane networks. This metal-free, Lewis acid-catalyzed reaction involves the interaction of hydride-terminated siloxanes with tetrafunctional alkoxysilanes like this compound. rsc.org A key characteristic of this reaction is the formation of a gaseous alkane byproduct, which can significantly influence the morphology of the resulting polymer network. rsc.org
The reaction proceeds via the activation of a Si-H bond by a Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), followed by nucleophilic attack by the alkoxysilane. rsc.org This leads to the formation of a new siloxane bond (Si-O-Si) and the release of an alkane. In the case of this compound, the byproduct is 2-ethylbutane. rsc.org
The evolution of this gaseous alkane can cause foaming, which may result in fragile or porous materials. Research has shown that the rate of reaction and gas evolution can be controlled by adjusting catalyst concentration and by the choice of the alkoxysilane crosslinker. rsc.org The branched structure of the 2-ethylbutoxy group introduces significant steric hindrance, which slows down the curing rate compared to linear alkoxysilanes like tetraethoxysilane or tetra-n-butoxysilane. rsc.org This slower reaction rate can be advantageous, as it allows the gaseous byproduct to escape from the reaction mixture before the polymer network fully solidifies, leading to more homogeneous, non-foamed elastomer materials. rsc.org
Table 1: Influence of Alkoxysilane Structure on Piers-Rubinsztajn Reaction
| Crosslinker Alkoxy Group | Chemical Structure | Relative Reaction Rate | Observations on Byproduct Formation |
| Ethoxy | -OCH₂CH₃ | High | Rapid curing, significant foaming due to fast evolution of ethane (B1197151) gas. rsc.org |
| n-Butoxy | -O(CH₂)₃CH₃ | Lower | Slower gelation and reduced foaming compared to ethoxy, resulting in denser networks. rsc.org |
| 2-Ethylbutoxy | -OCH₂CH(CH₂CH₃)₂ | Lowest | Slow curing rate allows for the escape of 2-ethylbutane gas, facilitating the formation of homogeneous elastomers. rsc.org |
Transesterification Reactions with Other Alcohols
This compound can undergo transesterification reactions in the presence of other alcohols. This process involves the exchange of the 2-ethylbutoxy groups with other alkoxy groups. google.com Transesterification is a practical method for synthesizing other alkoxysilanes, particularly when the alcohol to be introduced has a high boiling point, allowing the lower-boiling 2-ethylbutanol to be removed by distillation to drive the reaction to completion. google.com
The general equation for the transesterification of this compound (Si(OR)₄) with a different alcohol (R'OH) is:
Si(OCH₂CH(C₂H₅)₂)₄ + 4 R'OH ⇌ Si(OR')₄ + 4 HOCH₂CH(C₂H₅)₂
This equilibrium reaction can be catalyzed by either acids or bases. The specific products and reaction efficiency depend on the reaction conditions and the nature of the alcohol used. For example, this reaction pathway is employed to modify the properties of polymers, such as in the end-capping of hydroxyl-terminated polyesters to enhance their characteristics. google.com The steric bulk of the 2-ethylbutoxy group can influence the rate of these exchange reactions compared to less hindered alkoxysilanes.
Substitution Reactions with Nucleophiles
The silicon-oxygen bonds in this compound are susceptible to cleavage by various nucleophiles, leading to substitution reactions. In these reactions, a nucleophile replaces one or more of the 2-ethylbutoxy groups.
A common example of a nucleophilic substitution reaction is the reaction with sodium alkoxides (NaOR'). This method can be used to prepare mixed alkoxysilanes or to introduce functional groups onto the silicon atom. google.com
≡Si-OR + NaOR' → ≡Si-OR' + NaOR
Where R is the 2-ethylbutyl group and R' is the alkyl group from the attacking sodium alkoxide.
Other nucleophiles can also participate in substitution reactions. The tetrafunctionality of the silane (B1218182) allows for up to four substitutions, leading to a variety of substituted silane products depending on the stoichiometry and reactivity of the nucleophile. However, the bulky, branched 2-ethylbutoxy groups provide considerable steric hindrance around the central silicon atom. This steric shielding reduces the reactivity of this compound towards nucleophilic attack compared to silanes with smaller, linear alkoxy groups like tetraethoxysilane.
Applications of Tetrakis 2 Ethylbutoxy Silane in Materials Science and Engineering
Precursor in Silica (B1680970) Material Synthesis via Hydrolysis and Condensation
The foundational chemistry that enables the use of Tetrakis(2-ethylbutoxy)silane as a silica precursor is the sol-gel process. This process involves two primary reactions: hydrolysis and condensation. nih.gov In the presence of water, and typically catalyzed by an acid or a base, the Si-OR bonds of the silane (B1218182) are hydrolyzed to form silanol (B1196071) groups (Si-OH) and 2-ethylbutanol as a byproduct. Subsequently, these silanol groups undergo condensation reactions with each other or with remaining alkoxy groups to form stable siloxane bridges (Si-O-Si), releasing water or alcohol. nih.gov This polymerization process results in the formation of a silica (SiO₂) network.
A key characteristic of this compound is the steric hindrance imparted by its branched 2-ethylbutoxy groups. This bulkiness sterically shields the central silicon atom, slowing the rates of hydrolysis and condensation compared to linear alkoxysilanes like tetraethoxysilane (TEOS). This reduced reactivity allows for more controlled growth of silica structures.
Silica Nanoparticle Fabrication and Tailored Properties
In the fabrication of silica nanoparticles, the choice of precursor is critical for controlling particle size, morphology, and polydispersity. While the Stöber process, a well-known method for creating monodisperse silica spheres, commonly employs precursors like TEOS, the principles apply to other alkoxysilanes. unm.edu
The use of this compound offers a pathway to tailor nanoparticle properties due to its distinct reaction kinetics. The slower, more controlled hydrolysis and condensation resulting from the steric hindrance of the bulky 2-ethylbutoxy groups can be leveraged to influence the nucleation and growth phases of particle formation. This controlled reaction rate can potentially lead to the formation of particles with specific sizes or narrower size distributions under optimized conditions. The surface of the resulting silica nanoparticles can also be modified, and the 2-ethylbutoxy groups contribute to a more hydrophobic character compared to silica derived from smaller, linear alkoxysilanes.
Thin Film Deposition for Electronics and Optics
Silica (SiO₂) is a fundamental material in electronics and optics, used for dielectric layers, anti-reflection coatings, and protective films. sciforum.netkorvustech.comopenaccessjournals.com Thin films of silica are deposited using various techniques, including sol-gel methods, chemical vapor deposition (CVD), and physical vapor deposition (PVD). sciforum.netopenaccessjournals.com
This compound serves as a liquid precursor for depositing silica films, particularly through sol-gel or spin-coating processes. A solution containing the silane is applied to a substrate, and through hydrolysis and condensation (often initiated by atmospheric moisture and accelerated by thermal treatment), it converts into a solid SiO₂ film. The slower reactivity of this compound can be advantageous in these processes, allowing for better flow and planarization of the film before it fully solidifies. The 2-ethylbutoxy groups also impart hydrophobicity, a desirable property for protective coatings. Furthermore, as a dielectric fluid, its properties are relevant for applications in electronic components. unitedchem.com
Mesoporous Structure Architectures
Mesoporous silica nanoparticles (MSNs) are advanced materials characterized by a large surface area and ordered pore structures, making them suitable for catalysis, separation, and drug delivery. nih.govsemanticscholar.org The synthesis of MSNs typically involves the hydrolysis and condensation of a silica precursor in the presence of a surfactant template. semanticscholar.org
While TEOS is a common precursor, the use of this compound is a viable alternative for creating these complex architectures. nih.gov The controlled reaction kinetics associated with its bulky alkoxy groups can influence the interaction between the condensing silica species and the surfactant micelles. This controlled growth is crucial for faithfully replicating the template structure and achieving a well-ordered mesoporous architecture. Historical development has seen its adoption expand into nanotechnology as a silica precursor for such materials.
Role as a Cross-linking Agent in Polymeric Systems
This compound's tetrafunctionality makes it an effective cross-linking agent, a molecule that links polymer chains together to form a three-dimensional network. ontosight.ai This process transforms a liquid or soft polymer into a more rigid, durable solid or elastomer. It is particularly significant in the curing of silicone polymers. researchgate.net
Polysiloxane Network Formation and Rheological Performance of Elastomers
In polysiloxane chemistry, this compound is used to cross-link hydride-terminated siloxane polymers. One notable method is the Lewis acid-catalyzed Piers-Rubinsztajn (PR) reaction, which can be performed under solvent-free, ambient conditions. rsc.orgrsc.org In this reaction, the silane cross-linker reacts with the Si-H groups of the polymer chains to form a stable, covalently linked network. rsc.orgrsc.org
The formation of this network dramatically alters the material's rheological properties, transitioning it from a viscous liquid to a viscoelastic solid (elastomer). The performance of the resulting elastomer, including its stiffness and elasticity, is quantified by rheological measurements such as the storage modulus (G'), which represents the stored elastic energy, and the loss modulus (G''), which represents the viscous energy dissipation. Research has shown that elastomers cross-linked with alkoxysilanes can achieve a high storage modulus, indicative of a densely cross-linked network. rsc.org
Impact of Crosslinker Alkyl Group (Branched vs. Linear) on Network Morphology and Properties
The structure of the alkyl group on the alkoxysilane cross-linker has a profound impact on both the curing reaction rate and the properties of the final polysiloxane network. rsc.orgrsc.org Both steric and electronic effects play critical roles in the reaction kinetics. rsc.orgrsc.org
Research directly comparing this compound with linear and other branched alkoxysilanes in the Piers-Rubinsztajn reaction provides clear insights. rsc.orgrsc.org The study found that increasing the steric bulk of the cross-linker's alkyl chain significantly affects the curing process. rsc.org
Linear Alkoxysilanes (e.g., Tetraethoxysilane - TEOS): These cross-linkers have less steric hindrance, leading to faster reaction rates and gelation.
Branched Alkoxysilanes (e.g., this compound): The bulky, branched 2-ethylbutoxy groups introduce significant steric hindrance around the silicon center. This drastically slows the cross-linking reaction. In one study, the use of this compound resulted in a very slow reaction where the material remained liquid and only achieved partial cure (38% conversion), failing to form a solid gel on the rheometer under the tested conditions. rsc.orgrsc.org In contrast, a crosslinker with a tertiary carbon alpha to the Si-O bond (tetra-s-butoxysilane) showed an exceptionally rapid cure and a high final storage modulus, highlighting the nuanced role of electronic effects alongside sterics. rsc.orgrsc.org
This demonstrates that while this compound is a potent cross-linker in principle, its high steric bulk makes it a slow-reacting agent, a feature that could be exploited for applications requiring a long pot life or specific curing profiles.
Table of Research Findings: Effect of Alkoxysilane Crosslinker on Polysiloxane Network Cure Data synthesized from studies by Hickman et al. on the Piers-Rubinsztajn reaction. rsc.orgrsc.org
| Crosslinker | Alkyl Group Structure | Relative Cure Rate | Observed Outcome |
| Tetraethoxysilane (TEOS) | Linear | Fast | Forms a solid elastomer network. |
| This compound | Branched | Very Slow | Remained liquid; only partial cure (38% conversion). Did not form a gel. |
| Tetra-s-butoxysilane | Branched (with α-tertiary carbon) | Very Fast | Efficient reaction, resulting in a high final storage modulus (G'). |
Surface Modification Agent for Various Materials
This compound is a versatile compound utilized for altering the surface properties of a wide range of materials. gelest.com Its primary function in this capacity is to act as a coupling agent or surface modifier, creating a durable and functional interface. The chemical reactivity of its silicon-oxygen bonds allows it to form stable coatings on various substrates.
The core mechanism by which this compound modifies surfaces involves the formation of robust siloxane bonds (Si-O-Si). This process is particularly effective on substrates rich in hydroxyl (-OH) groups, such as glass, ceramics, and certain metals. The reaction proceeds in two main steps:
Hydrolysis: In the presence of water or moisture, the 2-ethylbutoxy groups () attached to the central silicon atom are hydrolyzed to form reactive silanol (Si-OH) groups. google.com This reaction can be catalyzed by either acids or bases.
Condensation: These newly formed silanol groups can then undergo a condensation reaction. They can either react with other silanol groups to form a polysiloxane network or, more importantly for surface modification, they can react with the hydroxyl groups present on the substrate's surface. encyclopedia.pub This condensation reaction creates strong, covalent siloxane linkages between the silicon atom and the substrate, effectively grafting the molecule onto the surface. encyclopedia.pub
The resulting siloxane bonds are chemically robust and provide a stable anchor for the organic portion of the molecule. encyclopedia.pub
Once anchored to a surface, the four branched 2-ethylbutoxy alkyl chains of the this compound molecule extend outwards, fundamentally altering the surface's characteristics.
Wettability: The bulky and nonpolar nature of the 2-ethylbutoxy groups imparts significant hydrophobicity (water repellency) to the treated surface. This is a key application for creating water-resistant coatings.
Adhesion: By forming a chemical bridge between an inorganic substrate (like glass) and an organic material (like a polymer), the silane acts as an adhesion promoter. evonik.com This improves the interfacial bonding, which is critical in composite materials. evonik.comgoogle.com
Chemical Reactivity: The new surface layer, composed of alkyl groups, presents a different chemical functionality compared to the original hydroxyl-rich surface. This modification can enhance compatibility with organic polymers and reduce unwanted chemical interactions.
The table below compares this compound with a more common, linear alkoxysilane, Tetraethoxysilane (TEOS), highlighting the structural differences that influence their properties.
| Property | This compound | Tetraethoxysilane (TEOS) | Impact of Structure |
| Molecular Formula | C₂₄H₅₂O₄Si | C₈H₂₀O₄Si | Larger molecular weight and volume for this compound. |
| Substituent Structure | Branched 2-ethylbutoxy | Linear ethoxy | The branched structure provides greater steric hindrance. |
| Hydrolysis Rate | Slower due to steric effects. | Faster due to less steric hindrance. | Slower rate allows for more controlled reaction conditions. |
| Resulting Surface | More hydrophobic due to larger alkyl groups. | Less hydrophobic. | The larger organic groups are more effective at repelling water. |
In the field of biosensing, the performance of a device is critically dependent on the properties of the electrode surface where biological recognition events occur. mdpi.commdpi.com Surface modification is a key step to ensure stability, sensitivity, and reproducibility. mdpi.commdpi.com While various silanes are used for this purpose, the principles apply to the functional capabilities of this compound.
The primary goals of electrode surface modification in biosensors include:
Immobilizing Bioreceptors: Creating a stable surface layer to which biorecognition molecules like antibodies or enzymes can be attached. mdpi.comnih.gov
Reducing Non-Specific Binding: Preventing unwanted molecules in a sample (like blood or plasma) from adhering to the surface, which can cause false signals. This is often referred to as reducing biofouling. mdpi.combham.ac.uk
Enhancing Signal Transduction: Ensuring that the binding event can be effectively translated into a measurable electrical signal. bham.ac.uk
Glass fiber-reinforced polymers (GFRPs) are composite materials valued for their high strength and light weight. rsc.orgresearchgate.net However, the natural surface of glass is hydrophilic, while most polymer matrices are hydrophobic, leading to poor adhesion between the two components, especially in the presence of moisture. evonik.com
Silane coupling agents like this compound are used to overcome this incompatibility. evonik.com They are applied to the glass fibers during manufacturing in a process called sizing. scispace.com The silane functions as a molecular bridge:
Its silanol groups (formed via hydrolysis) bond covalently with the hydroxyl groups on the glass fiber surface. scispace.com
Its organic alkyl groups intermingle and interact with the polymer matrix. scispace.com
This chemical linkage dramatically improves the interfacial adhesion, allowing for efficient stress transfer from the flexible polymer matrix to the strong glass fibers. researchgate.net The result is a composite material with enhanced mechanical properties, durability, and resistance to environmental factors like moisture. evonik.comscispace.com
Contributions to Sol-Gel Chemistry and Technology
The sol-gel process is a versatile technique for producing solid materials, particularly metal oxides like silica (SiO₂), from chemical precursors. rsc.org The process involves the transition of a system from a solution (the "sol") into a solid, three-dimensional network (the "gel"). gelest.com
Alkoxysilanes are the most common precursors for silica-based sol-gel materials. sigmaaldrich.com The fundamental steps involve:
Hydrolysis of the alkoxide precursor (e.g., this compound) in the presence of water and a catalyst. gelest.com
Condensation of the resulting silanol groups to form a network of siloxane bonds, leading to the formation of the sol and its subsequent gelation. gelest.com
This compound serves as a precursor in this technology. ontosight.ai Its unique structure, with bulky, branched 2-ethylbutoxy groups, significantly influences the process. The steric hindrance caused by these groups slows down the rate of hydrolysis compared to less hindered silanes like tetraethoxysilane (TEOS). This slower, more controlled reaction rate can be advantageous for producing uniform materials and complex structures. The sol-gel method using such precursors is employed to create a variety of materials, including thin films, fine powders, and protective coatings. gelest.comsigmaaldrich.com
Potential in Catalysis
This compound also shows potential in the field of catalysis. ontosight.ai Its unique properties can be leveraged to enhance the rate and selectivity of certain chemical reactions. ontosight.ai
A specific area of research involves its use as a crosslinking agent in polymerization reactions. One study investigated the use of various tetraalkoxysilanes, including this compound, as crosslinkers in the Lewis acid-catalyzed Piers-Rubinsztajn reaction. warwick.ac.uk This reaction is used to create polysiloxane-based elastomers. The research found that the structure of the alkoxysilane crosslinker, whether linear or branched, strongly influences the curing rate, morphology, and rheological properties of the final polymer network. warwick.ac.uk This demonstrates that the specific chemical structure of this compound can be used to tailor the properties of catalytically produced materials. warwick.ac.uk
Intermolecular Interactions and Solution Behavior
Excess Molar Volume Studies with Various Solvents (Cyclohexane, Benzene (B151609), Carbon Tetrachloride)
The study of excess molar volume (VE), which is the deviation of the molar volume of a mixture from that of an ideal solution, offers a powerful lens through which to examine the intermolecular forces between the components of a liquid mixture. These forces include dispersion forces, dipole-dipole interactions, and specific interactions like hydrogen bonding. The sign and magnitude of VE are indicative of the relative strengths of interactions between like and unlike molecules. A positive VE suggests that the interactions between unlike molecules are weaker than the average of the interactions in the pure components, leading to an expansion in volume upon mixing. Conversely, a negative VE indicates stronger interactions between unlike molecules, resulting in a volume contraction.
Research into the excess molar volumes of binary mixtures of Tetrakis(2-ethylbutoxy)silane with non-polar solvents such as cyclohexane (B81311), benzene, and carbon tetrachloride has been conducted to understand these interactions.
Detailed Research Findings:
A key study measured the excess volumes for this compound with cyclohexane, benzene, and carbon tetrachloride at various temperatures. researchgate.net
With Cyclohexane: The mixture of this compound and cyclohexane exhibits a positive excess molar volume. researchgate.net At 298.15 K, the maximum VE was found to be 0.294 cm³ mol⁻¹ at a mole fraction of approximately 0.30 of this compound. researchgate.net This positive deviation suggests that the cohesive forces within the pure components (this compound-Tetrakis(2-ethylbutoxy)silane and cyclohexane-cyclohexane) are stronger than the adhesive forces between the silane (B1218182) and cyclohexane molecules. The bulky, branched 2-ethylbutoxy groups of the silane molecule and the cyclic structure of cyclohexane likely lead to inefficient packing and weaker dispersion forces when mixed.
With Benzene and Carbon Tetrachloride: While specific data points for the excess molar volume with benzene and carbon tetrachloride are not readily available in the summarized literature, related studies on the excess Gibbs free energies of these mixtures indicate complex interaction patterns. acs.org Generally, the interaction of a non-polar, sterically hindered molecule like this compound with the π-electron system of benzene or the spherical, non-polar carbon tetrachloride would be dominated by dispersion forces. Any deviation from ideality would reflect the subtle differences in molecular size, shape, and polarizability between the components.
The following table summarizes the known excess molar volume data for the this compound + Cyclohexane system.
| Solvent | Temperature (K) | Maximum Excess Molar Volume (VE) (cm³ mol⁻¹) | Mole Fraction of this compound at Maximum VE |
| Cyclohexane | 298.15 | 0.294 | ~0.30 |
Data sourced from a 2017 summary of a 1974 study on the excess volumes of these mixtures. researchgate.net
Solubility and Compatibility with Other Compounds in Formulations
The solubility and compatibility of this compound with other chemical compounds are critical for its application in various formulations, such as lubricants, hydraulic fluids, and coatings. acs.orgpublish.csiro.au
Solubility:
This compound is characterized as a colorless liquid that is insoluble in water but miscible with a wide range of common organic solvents. researchgate.netacs.org Its non-polar nature, owing to the large hydrocarbon content of the 2-ethylbutoxy groups, dictates its solubility characteristics. It readily dissolves in non-polar solvents like hexane (B92381) and toluene. acs.org Its solubility in polar solvents is limited; for instance, it is only slightly soluble in methanol. researchgate.netacs.org
Compatibility in Formulations:
The branched alkyl structure of this compound plays a significant role in its compatibility with other components in formulations. Its industrial adoption in specialty silicones for the automotive and construction industries since the 1970s, particularly in hydrophobic coatings and adhesives, underscores its excellent compatibility with organic polymers. publish.csiro.au
In lubricant and hydraulic fluid formulations, its miscibility with base oils and other additives is essential. The compatibility in such systems can be determined through routine solubility testing, where the absence of precipitation or cloudiness in the formulated product at ambient conditions indicates good compatibility. researchgate.net The compound's use in aerospace-grade sealants further highlights its compatibility and stability, where its branched structure contributes to improved thermal stability compared to linear analogues. publish.csiro.au
Environmental Fate and Biogeochemical Transformations
Abiotic Degradation in Environmental Matrices, Including Slow Hydrolysis
Tetrakis(2-ethylbutoxy)silane undergoes abiotic degradation in the environment, primarily through slow hydrolysis. oregonstate.eduacs.orgclu-in.org Under abiotic conditions, it hydrolyzes to form 2-ethylbutanol and silicic acid. oregonstate.eduacs.orgclu-in.org This hydrolysis reaction is a key factor in the natural attenuation of the compound in subsurface environments. oregonstate.edu
The rate of hydrolysis is influenced by several factors, including pH and the concentration of the compound. Research has shown that the hydrolysis of similar tetraalkoxysilanes is catalyzed by both acidic and basic conditions. oregonstate.eduacs.org For this compound, the rate of hydrolysis increases with its concentration. oregonstate.eduacs.org For instance, a tenfold increase in the concentration of this compound can lead to an eightfold increase in its hydrolysis rate. oregonstate.edu
The branched structure of the 2-ethylbutoxy groups in this compound results in steric hindrance, which slows down the rate of hydrolysis compared to linear alkoxysilanes. This slow hydrolysis is a critical characteristic, as it allows for the gradual release of its degradation products into the environment. google.comoup.com
Table 1: Abiotic Hydrolysis of this compound
| Parameter | Observation | Reference |
|---|---|---|
| Primary Degradation Pathway | Slow hydrolysis | oregonstate.eduacs.orgclu-in.org |
| Hydrolysis Products | 2-Ethylbutanol and Silicic Acid | oregonstate.eduacs.orgclu-in.org |
| Factors Influencing Rate | pH, Concentration | oregonstate.eduacs.org |
| Effect of Concentration | Rate increases with concentration | oregonstate.edu |
| Structural Influence | Steric hindrance from branched groups slows hydrolysis |
Biological Mineralization and Biodegradation Pathways
Biological processes play a crucial role in the complete breakdown of this compound. While abiotic hydrolysis initiates the degradation, microbial communities are responsible for the subsequent mineralization of its hydrolysis products.
Aerobic microbial cultures have been successfully enriched for their ability to degrade alkoxysilanes. acs.orgclu-in.org These enriched cultures can rapidly hydrolyze this compound and utilize its hydrolysis products for growth. acs.orgclu-in.org Studies have demonstrated that microorganisms sourced from environments like wastewater treatment plants can be adapted to grow on and mineralize these compounds. oregonstate.eduacs.org This indicates that biological activity can significantly accelerate the breakdown of this compound beyond what is achieved by abiotic hydrolysis alone. oregonstate.edu
The primary hydrolysis product of this compound is 2-ethylbutanol. oregonstate.eduacs.org This alcohol can be further metabolized by microorganisms. Under anaerobic conditions, 2-ethylbutanol can be fermented to produce metabolites such as 2-ethylbutyrate, acetate, and hydrogen. oup.com The production of 2-ethylbutyric acid from 2-ethylbutanol has been observed in laboratory studies. google.com The metabolic pathway can be influenced by the presence of substituents on the carbon chain, with some structures inhibiting complete oxidation. inchem.org
Role as a Co-contaminant in Pollutant Bioremediation (e.g., Trichloroethene)
This compound has been identified as a significant co-contaminant in environments polluted with chlorinated solvents like trichloroethene (TCE). acs.orgoup.com Its breakdown products can support the bioremediation of these harmful compounds.
In anaerobic environments, the hydrolysis and subsequent fermentation of this compound provide a source of electron donors, which are essential for the reductive dechlorination of chlorinated ethenes like TCE. oup.com The hydrogen produced during the fermentation of 2-ethylbutanol can serve as the ultimate electron donor for this process. google.comresearchgate.net This has been observed in field studies where the presence of this compound was linked to the intrinsic transformation of TCE to less chlorinated compounds such as cis-dichloroethene (c-DCE). oup.comresearchgate.net
Table 2: Role in Bioremediation
| Aspect | Finding | Reference |
|---|---|---|
| Co-contaminant | Found with Trichloroethene (TCE) | acs.orgoup.com |
| Electron Donor Source | Hydrolysis/fermentation products support reductive dechlorination | oup.comresearchgate.net |
| Key Metabolite | Hydrogen from 2-ethylbutanol fermentation | google.comresearchgate.net |
| Impact on Microbial Community | Can decrease diversity but enrich for dechlorinating bacteria like Dehalobacter | utoronto.cascholaris.ca |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Tetrakis(2-ethylbutoxy)silane. By analyzing the magnetic properties of its constituent atomic nuclei—specifically ¹H, ¹³C, and ²⁹Si—a detailed map of the molecular architecture can be constructed.
¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms within the 2-ethylbutoxy ligands. The spectrum is expected to show distinct signals corresponding to the different types of protons (e.g., -CH₃, -CH₂-, -CH-). The chemical shifts, signal multiplicities (splitting patterns), and integration values are used to confirm the presence and connectivity of the 2-ethylbutoxy groups.
¹³C NMR: Carbon-13 NMR offers direct insight into the carbon skeleton of the molecule. Each unique carbon atom in the 2-ethylbutoxy chains will produce a distinct resonance, allowing for confirmation of the carbon framework. bhu.ac.in The chemical shifts are indicative of the carbon's bonding environment (e.g., C-O, C-C). bhu.ac.in
²⁹Si NMR: As the central atom, the silicon-29 (B1244352) nucleus provides a key diagnostic signal. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it. For this compound, a single resonance is expected in a specific region of the spectrum, confirming the presence of a tetra-coordinated silicon atom bonded to four alkoxy groups. The chemical shifts for tetra-alkoxysilanes (Q species) are typically found in the range of -105 to -115 ppm. pascal-man.com The disappearance of the initial T⁰ signal (for an unreacted silane) and the appearance of T¹, T², and T³ species can indicate the progression of hydrolysis and condensation reactions. csic.esresearchgate.net
The following table outlines the expected NMR data for this compound based on typical values for similar alkoxysilanes.
| Nucleus | Expected Chemical Shift (ppm) | Description |
| ¹H | 0.8-1.0 | Methyl protons (-CH₃) |
| 1.2-1.7 | Methylene and methine protons (-CH₂-, -CH-) | |
| 3.6-3.8 | Methylene protons adjacent to oxygen (-OCH₂-) | |
| ¹³C | 10-15 | Methyl carbons (-CH₃) |
| 20-40 | Methylene and methine carbons (-CH₂-, -CH-) | |
| 70-75 | Methylene carbon adjacent to oxygen (-OCH₂-) | |
| ²⁹Si | -80 to -90 | Central Silicon atom (SiO₄) |
This table is illustrative and actual chemical shifts may vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Progress Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound, particularly hydrolysis and condensation. tandfonline.com This method works by detecting the characteristic vibrations of specific chemical bonds within the molecule.
During the synthesis of this compound, which can be prepared through the alcoholysis of silicon tetrachloride with 2-ethylbutanol, FTIR can be used to track the disappearance of the Si-Cl bond and the appearance of the Si-O-C bond. oregonstate.edu
More commonly, FTIR is employed to monitor the hydrolysis and condensation of the silane (B1218182). sci-hub.se The key vibrational bands of interest include:
Si-O-C stretching: This band, typically found in the 1080-1100 cm⁻¹ region, is characteristic of the intact alkoxysilane. Its decreasing intensity indicates the progress of hydrolysis.
Si-OH stretching: The formation of silanol (B1196071) groups (Si-OH) as a result of hydrolysis is marked by the appearance of a broad absorption band around 3200-3700 cm⁻¹ and a sharper band near 960 cm⁻¹.
Si-O-Si stretching: As condensation proceeds, the formation of siloxane bridges (Si-O-Si) gives rise to a strong, broad absorption band in the 1000-1100 cm⁻¹ region. nih.gov
By tracking the relative intensities of these peaks over time, the rates of hydrolysis and condensation can be determined. rsc.org For instance, a study on the Piers-Rubinsztajn reaction using various tetrafunctional alkoxysilanes, including this compound, utilized grazing angle FTIR to monitor the reaction progress by observing the consumption of Si-H bonds. rsc.org
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
| C-H stretching | 2850-3000 | Present in the 2-ethylbutoxy groups; can be used as an internal standard. |
| Si-O-C stretching | 1080-1100 | Indicates the presence of the unreacted alkoxysilane. |
| Si-OH stretching | ~3200-3700 (broad), ~960 | Signals the formation of silanol intermediates during hydrolysis. |
| Si-O-Si stretching | 1000-1100 (broad) | Shows the formation of the polysiloxane network during condensation. nih.gov |
Mass Spectrometry Techniques (e.g., MALDI) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and assessing its purity. Among the various ionization methods, Matrix-Assisted Laser Desorption/Ionization (MALDI) is particularly well-suited for analyzing molecules like silanes.
In a MALDI-TOF (Time-of-Flight) experiment, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. The resulting ions are accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight. nih.gov
For this compound (C₂₄H₅₂O₄Si), the expected molecular weight is approximately 432.76 g/mol . MALDI-MS analysis should show a prominent peak corresponding to the molecular ion ([M]⁺) or a protonated/cationized adduct (e.g., [M+H]⁺, [M+Na]⁺). The high resolution of modern mass spectrometers allows for precise mass determination, confirming the elemental composition.
Furthermore, MALDI-MS can be used to assess the purity of a sample. The presence of peaks corresponding to impurities, such as partially substituted silanes, hydrolysis products (silanols), or condensation oligomers, can be readily detected. researchgate.net This provides valuable information on the completeness of the synthesis and the stability of the compound.
Gas Chromatography (GC) for Volatile Silyl (B83357) Derivatives
Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile compounds. phenomenex.blog While this compound itself can be analyzed by GC, the technique is particularly valuable for studying its volatile derivatives or the byproducts of its reactions. researchgate.netresearchgate.net
GC is often coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), which allows for both quantification and identification of the separated components. nih.gov For instance, in monitoring the hydrolysis of this compound, GC can be used to quantify the amount of 2-ethylbutanol released into the reaction mixture. dss.go.thresearchgate.net
The analysis of other volatile silyl compounds by GC often requires a derivatization step to increase their volatility and thermal stability. gcms.cz Silylation, the replacement of an active hydrogen with an alkylsilyl group (like a trimethylsilyl (B98337) group), is a common derivatization procedure that makes polar compounds more amenable to GC analysis. restek.com While this compound is the product of such a derivatization concept (silylation of 2-ethylbutanol), GC is essential for quality control, ensuring the absence of residual starting materials or the formation of volatile side products.
A typical GC method for analyzing alkoxysilanes involves using a capillary column and a programmed temperature ramp to ensure the efficient separation of components with different boiling points. researchgate.net The identity of the peaks can be confirmed by comparing their retention times to those of known standards or by analyzing the mass spectra obtained from a GC-MS system. nih.gov
Computational Chemistry and Modeling Studies
Theoretical Predictions of Molecular Interactions in Mixtures
Computational models are employed to predict how Tetrakis(2-ethylbutoxy)silane interacts with other chemical species in mixtures, which is crucial for its application as a hydraulic fluid, heat-transfer medium, and solvent. lookchem.comchemicalbook.comoup.com These predictions are often based on calculating thermodynamic properties that describe miscibility and intermolecular forces.
One key parameter for understanding molecular interactions in liquid mixtures is the infinite dilution activity coefficient (γ∞). This value quantifies the behavior of a solute molecule when it is completely surrounded by solvent molecules. TKEBS has been included in databases used for the analysis of solvent effects and the selection of solvents for separation processes, indicating its interactions have been systematically studied. scribd.com
Theoretical models also help to understand its role in complex environmental mixtures. For instance, at contamination sites, TKEBS has been found alongside pollutants like trichloroethene (TCE) and cis-dichloroethene (cis-DCE). oup.com Computational studies can simulate the intermolecular forces between TKEBS and these co-contaminants, predicting their phase behavior and transport in subsurface environments. oup.com The bulky, branched 2-ethylbutoxy groups are a key structural feature, creating significant steric hindrance that influences its interactions with neighboring molecules. This steric effect is a primary focus in modeling studies as it governs the compound's miscibility and its effectiveness as a lubricant or hydraulic fluid.
In polymer science, TKEBS is used as a crosslinker. warwick.ac.ukacs.org Theoretical modeling can predict the compatibility and interaction between TKEBS and polysiloxane chains. These simulations help to understand how the branched alkyl groups influence the morphology and rheological performance of the resulting elastomer networks. warwick.ac.ukacs.org
Simulations of Reaction Mechanisms and Pathways
Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the reaction mechanisms of alkoxysilanes like TKEBS. warwick.ac.uk These simulations provide a step-by-step view of chemical transformations, including the energies of transition states and intermediates.
A primary reaction pathway for TKEBS is hydrolysis, which is the first step in the sol-gel process and also relevant to its environmental fate. acs.org Under abiotic conditions, TKEBS hydrolyzes to form 2-ethylbutanol and silicic acid. acs.org The rate of this reaction has been determined experimentally, providing benchmark data for kinetic simulations. acs.org
Table 1: Abiotic Hydrolysis Rate of Tetraalkoxysilanes
| Compound | Initial Concentration (μmol/L) | pH | Temperature (°C) | Hydrolysis Rate (μmol/L/day) |
|---|---|---|---|---|
| This compound (TKEBS) | 28 | 7 | 30 | 0.048 acs.org |
This table is generated based on data from Environmental Science & Technology. acs.org
Simulations can model the approach of a water molecule to the silicon center, the cleavage of the Si-O bond, and the subsequent proton transfer steps. These models confirm that the steric hindrance from the four 2-ethylbutoxy groups is a major factor controlling the reaction rate. This steric crowding makes the silicon atom less accessible to attacking nucleophiles like water, thus slowing down the hydrolysis compared to less hindered alkoxysilanes like tetraethoxysilane (TEOS) or tetrabutoxysilane (TBOS). acs.org
Beyond hydrolysis, TKEBS participates in condensation reactions with other silanol (B1196071) molecules to form siloxane (Si-O-Si) bridges, leading to the creation of a silica (B1680970) network. Computational studies can simulate these condensation pathways, helping to predict the structure of the resulting polymer. Such simulations are vital for tailoring the properties of materials made using TKEBS as a precursor. ontosight.ai For related, complex reactions involving silanes, DFT calculations have been successfully used to propose detailed mechanisms, demonstrating the power of these computational tools. warwick.ac.uk
Structure-Property Relationship Modeling for Material Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. plos.org These models are powerful tools for material design, as they allow for the prediction of a compound's properties without the need for synthesis and experimental testing.
Table 2: Comparison of Experimental and Calculated Molar Refractivity for a Related Silane (B1218182)
| Compound | Experimental R (cm³/mol) | Calculated R (cm³/mol) | Deviation | % Deviation |
|---|
This table is based on data from a study on group additivity methods for calculating refractivity. mdpi.com
The application of QSPR extends to designing materials with specific performance characteristics. For instance, when TKEBS is used as a crosslinking agent in silicone elastomers, its branched structure strongly influences the final mechanical and rheological properties of the polymer network. warwick.ac.ukacs.org By developing QSPR models, researchers can predict how modifications to the alkyl chains of the silane (e.g., changing their length or branching) would affect properties like elasticity, thermal stability, or hydrophobicity. This predictive capability accelerates the discovery of new materials for specialized applications, such as advanced coatings, sealants, or dielectric fluids. warwick.ac.ukontosight.aiunitedchem.com The Genetic Function Approximation (GFA) algorithm is one advanced method used to generate robust QSPR models by exploring the relationship between various structural descriptors and the property of interest. plos.org
Future Research Directions and Emerging Opportunities
Development of Green Synthesis Routes and Sustainable Processes
The traditional synthesis of alkoxysilanes often involves silicon tetrachloride, which presents environmental and handling challenges. smolecule.com Future research is increasingly focused on developing greener, more sustainable methods for producing Tetrakis(2-ethylbutoxy)silane and related compounds.
Key areas of investigation include:
Bio-Sourced Silica (B1680970): Utilizing biogenically produced silica from sources like rice hulls as a sustainable starting material. google.com This approach is nearly carbon-neutral and yields high-purity silica, free from heavy metal impurities. google.com
Solvent-Free and Catalytic Methods: Research into solvent-free synthesis using Lewis acid catalysis can enhance efficiency and reduce environmental impact. smolecule.com Additionally, developing novel, earth-abundant metal catalysts, such as those based on cobalt, for dehydrogenative coupling and hydrosilylation reactions under mild conditions (room temperature) represents a significant step towards sustainability. acs.org
Direct Depolymerization of SiO₂: Exploring the direct conversion of silica (SiO₂) to alkoxysilanes using alcohols or diols offers an alternative to the energy-intensive carbothermal reduction of silica to silicon metal. google.comacs.org This can reduce production costs and greenhouse gas emissions. acs.org
| Synthesis Approach | Traditional Method | Emerging Green Alternative |
| Silicon Source | Silicon Tetrachloride (SiCl₄) | Biogenic Silica (e.g., from Rice Hulls) google.com |
| Reaction Type | Reaction with 2-ethylbutanol | Direct depolymerization of SiO₂ with 2-ethylbutanol acs.org |
| Catalysis | Base catalyst | Lewis acids, Cobalt-based catalysts smolecule.comacs.org |
| Conditions | Often requires stringent conditions | Mild conditions (e.g., room temperature) acs.org |
| Byproducts | Chloride-containing impurities | Water, Hydrogen google.comacs.org |
Exploration of Advanced Functional Materials with Tailored Properties
The unique branched structure of this compound makes it an ideal candidate for creating advanced functional materials with precisely controlled properties. The bulky alkyl groups can influence the rate of hydrolysis and condensation, allowing for fine-tuning of the final material's characteristics. smolecule.comsinosil.com
Emerging opportunities include:
High-Performance Coatings: Developing novel coatings where this compound is used to create customized surfaces with enhanced abrasion resistance, hydrophobicity, or specific aesthetic finishes. dakenchem.com Its ability to form strong bonds with substrates enhances adhesion and durability. sinosil.com
Advanced Polymer Composites: Incorporating this silane (B1218182) into polymer matrices can create a robust crosslinked network of siloxane linkages, imparting superior strength, flexibility, and resistance to environmental degradation. sinosil.comdakenchem.com Research into modifying materials like wood fibers with long-chain alkoxysilanes has shown potential for reducing moisture absorption and increasing hydrophobicity.
Tailored Silica Nanoparticles: Using this compound as a precursor in sol-gel processes to synthesize silica nanoparticles with specific sizes, porosities, and surface functionalities. smolecule.comsinosil.com These tailored nanoparticles have potential applications in fields ranging from drug delivery to reinforcing agents in composites. smolecule.comsinosil.com
Integration in Hybrid Organic-Inorganic Systems and Nanocomposites
The sol-gel process, a wet-chemical technique for fabricating glassy and ceramic materials, is central to the application of this compound. wikipedia.org This process involves the hydrolysis and polycondensation of precursors like metal alkoxides to form a gel-like network. wikipedia.org Future research will focus on integrating this compound into complex hybrid systems to create materials with combined organic and inorganic properties.
Key research avenues are:
Novel Sol-Gel Chemistries: Investigating the co-hydrolysis and co-condensation of this compound with other precursors (e.g., different alkoxysilanes, metal alkoxides) to synthesize hybrid materials. nih.gov This allows for the creation of organic-inorganic hybrid elastomers and gels with unique mechanical and thermal properties. scispace.com
Surface Functionalization: Using this compound to modify the surface of nanoparticles or other inorganic substrates. smolecule.com This creates a covalent siloxane bond, enabling the compatibility and dispersion of inorganic fillers within organic polymer matrices, a critical factor for high-performance nanocomposites. dakenchem.comscispace.com
Hierarchical Structures: Developing methods to control the sol-gel process on a micro and nano scale to build hierarchical structures. For example, creating superhydrophobic coatings by forming raspberry-like hierarchical morphologies from alkyl-modified silica nanoparticles. nih.gov
Enhanced Environmental Remediation Strategies Utilizing this compound Breakdown Products
When this compound hydrolyzes, it decomposes into 2-ethylbutanol and forms a network of silicon dioxide (silica). gelest.com This in-situ formation of silica presents significant opportunities for environmental remediation.
Future research will likely explore:
In-Situ Sorbents: Investigating the controlled hydrolysis of this compound directly in contaminated water or soil. The resulting high-surface-area silica network could act as a sorbent to trap heavy metals, organic pollutants, or other contaminants.
Functionalized Silica for Targeted Remediation: Developing methods to co-hydrolyze this compound with functional alkoxysilanes (e.g., aminopropyltriethoxysilane) to create silica surfaces with specific chemical groups designed to capture targeted pollutants. researchgate.net
Protective Coatings for Infrastructure: Using silica-based systems derived from alkoxysilanes for the protection of materials like wood against biotic and abiotic damage, reducing the need for more toxic preservatives. researchgate.net This eco-friendly approach can prevent the leaching of harmful substances into the environment. researchgate.net
Advanced Analytical Techniques for In-Situ Monitoring of Reactions
A deeper understanding and control of the hydrolysis and condensation reactions of this compound are crucial for tailoring material properties. sinosil.com The complexity of the sol-gel process, which involves a cascade of reversible reactions, necessitates advanced analytical methods for real-time monitoring. gelest.com
Emerging opportunities in this area include:
Multi-Spectroscopic Approaches: Combining multiple in-situ spectroscopic techniques such as Raman, Near-Infrared (NIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to simultaneously monitor the consumption of reactants and the formation of intermediate species and final products. nih.govnih.gov
Chemometric Analysis: Applying chemometrics and partial least squares (PLS) regression models to spectroscopic data to quantitatively track the concentrations of various transient hydrolysis products in real-time. nih.govnih.gov
Optical and Light Scattering Techniques: Utilizing in-situ optical turbidity scanning and dynamic light scattering to monitor the kinetics of both the hydrolysis phase (depletion of the silane) and the condensation phase (formation of sol particles). mdpi.com
| Analytical Technique | Information Gained | Research Application |
| NMR Spectroscopy | Provides detailed information on hydrolysis and condensation intermediates. nih.gov | Elucidating reaction mechanisms and kinetics modeling. nih.gov |
| Raman Spectroscopy | Quantifies transient intermediate hydrolysis products. nih.gov | Real-time, in-situ process monitoring in industrial settings. nih.gov |
| NIR Spectroscopy | Tracks changes in water concentration and alkoxy groups. nih.gov | Controlling reaction endpoints and ensuring product reproducibility. nih.gov |
| Optical Turbidity Scanning | Monitors depletion of neat silane and formation of particles. mdpi.com | Studying the kinetics of phase separation and sol formation. mdpi.com |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Tetrakis(2-ethylbutoxy)silane in laboratory settings?
Methodological Answer: this compound is synthesized via the Lewis acid-catalyzed Piers-Rubinsztajn reaction, which involves hydride-terminated siloxanes and tetrafunctional alkoxysilanes. Key parameters include:
- Catalyst Selection : Tris(pentafluorophenyl)borane (B(C6F5)3) is commonly used due to its efficiency in siloxane crosslinking .
- Solvent-Free Conditions : Reactions are typically conducted under ambient, solvent-free conditions to minimize side products .
- Stoichiometry : A 1:1 molar ratio of hydride-terminated poly(dimethylsiloxane) (PDMS) to this compound ensures complete crosslinking .
| Parameter | Optimal Value |
|---|---|
| Temperature | 25–30°C |
| Reaction Time | 24–48 hours |
| Catalyst Loading | 1–2 mol% |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Critical characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ²⁹Si NMR confirm the absence of unreacted silanol groups and quantify crosslinking efficiency .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1050–1100 cm⁻¹ (Si–O–Si stretching) and 2900 cm⁻¹ (C–H stretching) validate alkoxy group retention .
- Gel Permeation Chromatography (GPC) : Measures molecular weight distribution to assess polymerization uniformity .
Advanced Research Questions
Q. What environmental degradation pathways exist for this compound in anaerobic groundwater systems?
Methodological Answer: In contaminated groundwater, this compound undergoes hydrolysis to produce 2-ethylbutanol and 2-ethylbutyrate, which are further metabolized by microbial communities. Researchers should:
- Conduct geochemical profiling to detect transient accumulation of these metabolites via GC-MS .
- Use 16S rDNA sequencing to identify anaerobic bacteria (e.g., Dehalobacter) linked to reductive dechlorination of co-pollutants like trichloroethene (TCE) .
- Monitor redox potential (<−200 mV) and pH (6.5–7.5) to replicate in situ biodegradation conditions .
Q. How does the alkyl chain length of this compound influence crosslinking efficiency in polysiloxane elastomers?
Methodological Answer: The 2-ethylbutoxy group’s branched structure enhances steric hindrance, slowing hydrolysis and improving network stability. To evaluate crosslinking:
- Perform rheological analysis (e.g., storage modulus G’ and loss modulus G’’) to measure viscoelastic properties. Elastomers using this silane exhibit G’ > 10⁴ Pa due to dense crosslinking .
- Compare with linear alkoxysilanes (e.g., tetraethoxysilane), which show faster gelation but lower mechanical stability .
Q. What methodologies resolve contradictions in microbial community responses to this compound exposure?
Methodological Answer: Conflicting reports on microbial diversity shifts can be addressed by:
- Intergenic Spacer Region (ISR) Analysis : Provides higher-resolution microbial profiling than 16S rDNA, detecting rare taxa like Dehalococcoides spp. .
- Metagenomic Sequencing : Identifies functional genes (e.g., rdhA for reductive dehalogenases) to link silane degradation to specific metabolic pathways .
- qPCR Quantification : Tracks population dynamics of Dehalobacter and other anaerobes during silane breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
